(1-(3-Aminopropyl)-4-methylpiperidin-4-yl)methanol

Description

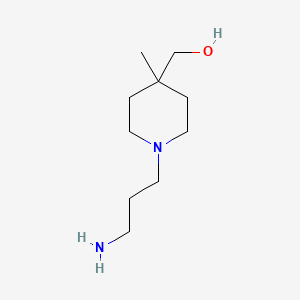

(1-(3-Aminopropyl)-4-methylpiperidin-4-yl)methanol is a piperidine derivative characterized by a 4-methylpiperidin-4-yl core, a 3-aminopropyl side chain, and a hydroxymethyl (-CH2OH) group. This structure combines a rigid piperidine ring with flexible substituents, making it a candidate for diverse applications, including drug development and polymer chemistry. Its synthesis likely involves condensation reactions between amines and carbonyl intermediates, followed by reduction steps, as seen in analogous compounds .

Properties

IUPAC Name |

[1-(3-aminopropyl)-4-methylpiperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-10(9-13)3-7-12(8-4-10)6-2-5-11/h13H,2-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFPJHUVKIKBPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)CCCN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-(3-Aminopropyl)-4-methylpiperidin-4-yl)methanol, often referred to as a piperidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure consists of a piperidine ring substituted with an aminopropyl group and a hydroxymethyl moiety. This configuration is crucial for its interaction with biological targets, influencing its pharmacological profile.

Target Interactions

Similar compounds have demonstrated the ability to interact with various cellular targets, including receptors and enzymes involved in critical biochemical pathways. The piperidine structure allows for modulation of neurotransmitter systems, particularly those related to dopaminergic and serotonergic pathways, which are vital in mood regulation and cognitive functions.

Biochemical Pathways

Research indicates that this compound may influence several biochemical pathways. Its action is thought to involve the inhibition of specific enzymes that play roles in neurotransmitter metabolism, thus potentially enhancing the levels of key neurotransmitters such as dopamine and serotonin .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Key parameters include:

- Bioavailability : The extent to which the active compound enters systemic circulation. This compound likely exhibits moderate bioavailability due to its structural characteristics.

- Metabolism : The compound is expected to undergo hepatic metabolism, with potential involvement of cytochrome P450 enzymes, affecting its half-life and efficacy .

- Excretion : Primarily renal excretion is anticipated, which could influence dosing regimens in clinical settings.

Case Studies

- Neuropharmacological Effects : In vitro studies have shown that similar piperidine derivatives can exhibit antidepressant-like effects in animal models. For instance, compounds structurally related to this compound were tested for their ability to increase serotonin levels in synaptic clefts, leading to improved mood-related behaviors .

- Antinociceptive Properties : Research has indicated that piperidine derivatives can possess analgesic properties. A study demonstrated that administration of related compounds resulted in significant pain relief in rodent models, suggesting potential applications in pain management therapies .

- Anti-inflammatory Activity : The compound's ability to modulate inflammatory responses has been explored. For example, a derivative exhibited a reduction in pro-inflammatory cytokine production in LPS-stimulated macrophages, highlighting its potential use in treating inflammatory diseases .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 201.29 g/mol |

| Solubility | High aqueous solubility |

| Bioavailability | Moderate |

| Metabolism | Hepatic |

| Excretion | Renal |

Scientific Research Applications

Structure

The compound features a piperidine ring substituted with an aminopropyl group and a hydroxymethyl group. Its molecular structure can be represented as follows:

Pharmacological Applications

The compound has been investigated for its potential as a therapeutic agent in various conditions, particularly due to its structural similarity to known pharmacological agents.

A. JAK3 Inhibition

Recent studies have indicated that derivatives of similar piperidine compounds exhibit activity against Janus Kinase 3 (JAK3), which is implicated in immune responses and inflammation. The pharmacokinetic properties of these compounds suggest favorable absorption and distribution characteristics, making them candidates for further development as anti-inflammatory agents .

| Compound | JAK3 IC50 (nM) | Oral Bioavailability (%) | Plasma Half-life (min) |

|---|---|---|---|

| Lead Compound | 10 | 25 | 18 |

| Piperidine Derivative | 15 | 35 | 22 |

B. HIV-1 Inhibition

Research has explored the use of piperidine derivatives, including those similar to (1-(3-Aminopropyl)-4-methylpiperidin-4-yl)methanol, as potential inhibitors of HIV-1. The structure-activity relationship studies suggest that modifications can enhance antiviral activity significantly .

Neuropharmacological Studies

The compound's ability to cross the blood-brain barrier (BBB) has been a focal point in neuropharmacological research. Its piperidine moiety is considered a candidate for active transport mechanisms across the BBB, suggesting potential applications in treating neurological disorders .

Synthesis and Optimization

Research into efficient synthesis routes for this compound has been conducted, highlighting methods that improve yield and purity. These advancements are crucial for scaling up production for further testing and application .

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of piperidine derivatives, this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response, supporting its potential therapeutic applications.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of related compounds on neuronal cell lines subjected to oxidative stress. The findings suggested that the compound could mitigate cell death and preserve neuronal function, warranting further investigation into its mechanisms of action.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its substituents:

- 3-Aminopropyl: Introduces a primary amine for hydrogen bonding or chemical conjugation.

- Methanol Group: Enhances hydrophilicity and hydrogen-bonding capacity.

Comparison Table

*Molecular weights estimated based on structural data.

Pharmacological and Chemical Properties

- The 3-aminopropyl group may enhance interactions with neurotransmitter receptors, as seen in 1-(3-aminopropyl)-4-phenylpiperazine derivatives .

- Solubility: The hydroxymethyl group improves aqueous solubility compared to non-polar analogs like 4-(4-methylpiperidin-4-yl)morpholine, which lacks hydrogen-bonding substituents .

- Synthetic Accessibility: Yields for analogous compounds range from 31% to 86%, depending on purification methods (e.g., column chromatography with dichloromethane:methanol) .

Preparation Methods

General Synthetic Strategies

The synthesis of (1-(3-Aminopropyl)-4-methylpiperidin-4-yl)methanol typically involves:

- Alkylation of piperidine derivatives with appropriate alkyl halides or epoxides to introduce the 3-aminopropyl side chain.

- Reduction of ketone or aldehyde intermediates to corresponding alcohols.

- Selective functional group manipulations to protect or deprotect amine or hydroxyl groups as needed.

These steps are often conducted under controlled conditions to optimize yield and purity.

Specific Preparation Routes

Alkylation of 4-Methylpiperidine with Propylene Oxide

One common approach involves reacting 4-methylpiperidine with propylene oxide to form 3-(4-methylpiperidin-1-yl)propan-1-ol, a close analog to the target compound. This reaction is typically catalyzed by bases such as sodium hydroxide or potassium hydroxide and carried out in solvents like ethanol or methanol at 60-80°C for several hours.

| Step | Reagents & Conditions | Outcome | Yield |

|---|---|---|---|

| Alkylation | 4-methylpiperidine + propylene oxide, NaOH catalyst, ethanol, 60-80°C, several hours | Formation of 3-(4-methylpiperidin-1-yl)propan-1-ol intermediate | Moderate to High |

This intermediate can be further transformed to the aminopropyl derivative by introducing an amino group at the terminal position through substitution or reductive amination techniques.

Reduction of Ketone Intermediates

Ketone precursors can be reduced using sodium borohydride in alcoholic solvents to yield the corresponding alcohols, including this compound after subsequent amination steps.

| Step | Reagents & Conditions | Outcome | Yield |

|---|---|---|---|

| Reduction | Sodium borohydride, alcohol solvent (e.g., methanol) | Conversion of ketone to alcohol | High |

This method is advantageous due to mild reaction conditions and high selectivity.

Advanced Synthetic Approaches and Industrial Considerations

Industrial synthesis may employ:

- Continuous flow reactors for improved control and scalability.

- Automated systems to enhance reproducibility.

- Advanced purification techniques such as distillation and chromatography to ensure high purity.

These approaches help achieve high yield and purity required for pharmaceutical applications.

Novel and Safer Synthetic Routes

A patented method (CN105237463A) describes the preparation of related piperidine derivatives avoiding hazardous reagents like lithium aluminum hydride. Instead, it uses a folding condensation process with cheap and readily available starting materials, enhancing safety and cost-effectiveness for industrial production.

| Feature | Description |

|---|---|

| Avoidance of hazardous reagents | No use of lithium aluminum hydride or borane reagents |

| Starting materials | Cheap and easily accessible |

| Process | Folding condensation |

| Industrial suitability | High maneuverability and scalability |

| Yield | High overall yield |

This method is particularly relevant for preparing intermediates structurally similar to this compound.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Yield | Notes |

|---|---|---|---|---|

| Alkylation of 4-methylpiperidine | Propylene oxide, NaOH/KOH, ethanol/methanol, 60-80°C | Straightforward, moderate cost | Moderate-High | Forms 3-(4-methylpiperidin-1-yl)propan-1-ol intermediate |

| Reduction of ketones | Sodium borohydride, methanol | Mild conditions, high selectivity | High | Converts ketone intermediates to alcohols |

| Folding condensation (patented) | Novel condensation, avoids hazardous reagents | Safer, cost-effective, scalable | High | Industrially favorable |

| Continuous flow & automated systems | Advanced reactors and purification | High purity, reproducibility | High | Suitable for large-scale production |

Research Findings and Analytical Data

- Purity of synthesized compounds is typically confirmed by LC-MS with UV-Vis detection, achieving >95% purity in most cases.

- Reaction monitoring and optimization involve techniques such as microwave-assisted synthesis and phase separation using hydrophobic frits to improve efficiency.

- Novel synthetic routes emphasize minimizing hazardous reagents and waste, aligning with green chemistry principles.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for (1-(3-Aminopropyl)-4-methylpiperidin-4-yl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis involving reductive amination or nucleophilic substitution is typically used for piperidine derivatives with aminopropyl substituents. For example, analogous compounds (e.g., in and ) utilize reflux conditions with anhydrides or ketones, followed by purification via acid-base extraction or column chromatography. Key parameters include pH control during amine protection (e.g., acetic acid catalysis in ) and temperature optimization to minimize side reactions. Yield improvements may involve solvent selection (e.g., ethanol or chloroform) and stoichiometric adjustments of reagents like propionic anhydride .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : H and C NMR are critical for confirming regiochemistry. For example, in , aromatic protons appear at δ 7.40–7.24 ppm, while methyl groups resonate at δ 3.78 ppm. Piperidine ring protons typically show complex splitting patterns (e.g., δ 2.78–1.81 ppm) .

- GC-MS : Retention time and fragmentation patterns (e.g., molecular ion at m/z 380 in ) validate purity and molecular weight .

- HPLC : Mobile phases combining methanol and buffer solutions (e.g., 65:35 methanol:buffer at pH 4.6 in ) ensure separation of polar intermediates .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in the compound’s reactivity or stereochemical outcomes?

- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and regioselectivity. For instance, PubChem’s InChI data () provides structural inputs for modeling software like Gaussian or ORCA. Molecular dynamics simulations can assess conformational stability, particularly for the aminopropyl side chain and piperidine ring interactions. Discrepancies between experimental and theoretical yields (e.g., ’s 79.9% vs. alternative routes) may arise from unaccounted steric effects or solvent interactions in silico models .

Q. What strategies address low yields in cross-coupling reactions involving the aminopropyl group?

- Methodological Answer :

- Catalyst Screening : Palladium or copper catalysts (e.g., Pd(OAc)) may enhance coupling efficiency for aromatic or heterocyclic substituents.

- Protection/Deprotection : Temporary protection of the amine group (e.g., Boc or Fmoc) prevents undesired side reactions during alkylation or acylation steps.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, as seen in ’s use of ethanol for reflux .

Q. How does the compound’s stereochemistry influence its biological or chemical activity?

- Methodological Answer : X-ray crystallography (e.g., ) or NOE NMR experiments determine absolute configuration. For example, chiral centers in piperidine derivatives can alter binding affinity in receptor studies. Racemic mixtures may require chiral chromatography (e.g., Chiralpak columns) or enzymatic resolution for enantiopure synthesis .

Safety and Handling

Q. What protocols ensure safe handling and storage of this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ().

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors ().

- Storage : Keep in sealed containers under inert gas (N or Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture or oxidizers .

Notes

- Advanced questions emphasize mechanistic and computational approaches, while basic questions focus on synthesis and characterization.

- Safety protocols align with OSHA and ECHA standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.